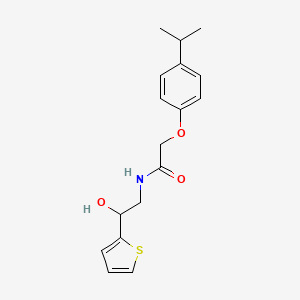

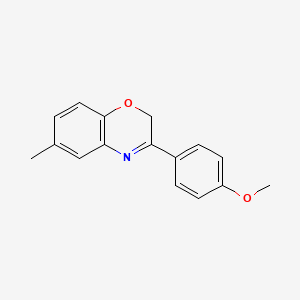

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related oxadiazole derivatives and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the cyclization of amidines with hydroxylamine hydrochloride, as mentioned in the first paper . This process can lead to the formation of oxadiazole rings, which are then further modified to create various derivatives. The second paper describes the synthesis of a series of oxadiazole derivatives using POCl3, which suggests that similar methods could potentially be applied to synthesize the compound of interest . These methods yield good results and are characterized by various spectroscopic techniques.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The derivatives mentioned in the second paper are further substituted with aryl groups and methoxy groups, which can influence the compound's biological activity . The specific arrangement of these substituents can be crucial for the compound's interaction with biological targets.

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions due to their reactive nature. The presence of the oxadiazole ring can influence the electronic distribution in the molecule, making it a potential candidate for further chemical modifications. The papers provided do not detail specific reactions for the compound , but the synthesis and functionalization of related compounds suggest that similar reactivity patterns could be expected .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of substituents like methoxy groups can affect the compound's solubility, melting point, and stability. The papers provided do not offer specific data on the physical and chemical properties of the compound , but the characterization of related compounds through IR, NMR, and HRMS suggests that these techniques could be used to determine such properties .

Relevant Case Studies

The papers provided do not include case studies on the specific compound N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide. However, the biological evaluation of related oxadiazole derivatives indicates that these compounds have potential as antibacterial and antifungal agents, with some showing significant activity against specific strains of bacteria and fungi . These findings suggest that the compound may also possess similar biological activities, warranting further investigation.

Applications De Recherche Scientifique

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds related to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide, demonstrating methods to create oxadiazole derivatives and their subsequent analysis. For instance, the synthesis of 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide through a series of steps starting with 2-methoxybenzohydrazide illustrates the complex procedures involved in producing such compounds (Taha, Ismail, Imran, & Khan, 2014). Moreover, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized and characterized, highlighting the diversity of research within this chemical framework (Özer, Arslan, VanDerveer, & Külcü, 2009).

Biological Applications

The research extends to biological applications, where related compounds have been evaluated for various pharmacological activities. For example, derivatives have been studied for antidiabetic activity, indicating a potential for therapeutic applications. A series of N-substituted dihydropyrimidine derivatives demonstrated in vitro antidiabetic activity, showcasing the compound's relevance in addressing diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021). Additionally, certain derivatives have been evaluated for their anticancer properties, further underscoring the compound's significance in medical research. The synthesis and anticancer evaluation of specific oxadiazole derivatives have provided insights into their potential as anticancer agents (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Propriétés

IUPAC Name |

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-21-13-9-7-12(8-10-13)15-18-19-16(22-15)17-14(20)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJIVCMKROYYFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2505282.png)

![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)

![2-Chloro-N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2505290.png)

![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2505293.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2505299.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2505300.png)

![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2505301.png)